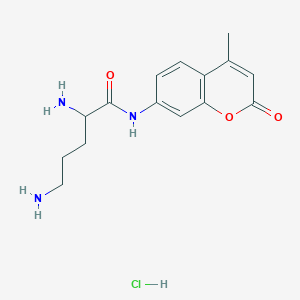

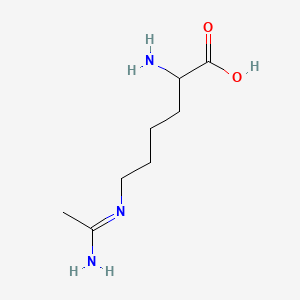

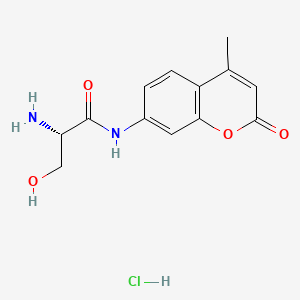

H-D-Lys(Z)-OMe HCl

Vue d'ensemble

Description

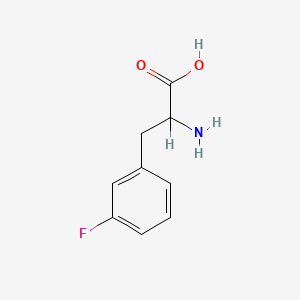

H-D-Lys(Z)-OMe HCl, also known as this compound, is a useful research compound. Its molecular formula is C15H23ClN2O4 and its molecular weight is 294,43*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur la coagulation

Les substrats peptidiques sont utilisés pour mesurer l'activité de diverses sérine protéases dans le domaine de la coagulation {svg_1}. Ils aident à comprendre le processus de coagulation du sang et peuvent être utilisés dans le développement de médicaments anticoagulants {svg_2}.

Recherche sur la fibrinolyse

Dans le domaine de la fibrinolyse, qui est le processus de prévention des caillots sanguins, les substrats peptidiques sont utilisés pour étudier l'activité des enzymes qui décomposent la fibrine, une protéine impliquée dans la formation de caillots {svg_3}.

Recherche sur le système kallikréine-kinine

Le système kallikréine-kinine est impliqué dans l'inflammation et la régulation de la pression artérielle. Les substrats peptidiques peuvent être utilisés pour étudier les enzymes de ce système {svg_4}.

Recherche sur le système du complément

Le système du complément est une partie du système immunitaire qui améliore la capacité des anticorps et des cellules phagocytaires à éliminer les microbes et les cellules endommagées. Les substrats peptidiques peuvent être utilisés pour étudier les enzymes impliquées dans ce système {svg_5}.

Contrôle qualité des préparations pharmaceutiques

Les substrats peptidiques peuvent être utilisés dans le contrôle qualité des préparations pharmaceutiques et autres. Ils peuvent aider à déterminer l'activité de diverses enzymes présentes dans ces préparations {svg_6}.

Détermination des endotoxines bactériennes

Les substrats peptidiques peuvent être utilisés pour la détermination des endotoxines bactériennes {svg_7}. Cela peut être particulièrement utile dans le domaine de la microbiologie et des maladies infectieuses.

Mécanisme D'action

Target of Action

H-D-Lys(Z)-OMe HCl is a derivative of the amino acid lysine . Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Mode of Action

This could result in changes to the structure or function of the target proteins or enzymes .

Biochemical Pathways

Amino acids and their derivatives are involved in numerous biochemical pathways. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . The specific pathways affected by this compound would depend on its exact targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an ergogenic supplement, it may enhance physical performance and mental resilience under stress .

Analyse Biochimique

Biochemical Properties

H-D-Lys(Z)-OMe HCl plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is essential for studying enzyme kinetics and mechanisms. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, which are crucial for signal transduction. Moreover, this compound can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis . These effects make it a valuable tool for studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. For example, this compound can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific cellular functions, such as promoting cell growth and survival. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of lysine and other metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and pharmacokinetics in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, modulating gene expression .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718535 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-35-6 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.